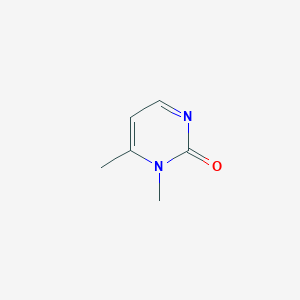

1,6-Dimethylpyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15231-74-0 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1,6-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-7-6(9)8(5)2/h3-4H,1-2H3 |

InChI Key |

DDXRJHKOXRKZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NC(=O)N1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,6 Dimethylpyrimidin 2 1h One

Direct Synthetic Pathways and Precursors

Direct synthesis of 1,6-Dimethylpyrimidin-2(1H)-one relies on the strategic assembly of the heterocyclic ring from acyclic precursors. The choice of starting materials is crucial for achieving the desired substitution pattern.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a fundamental approach to constructing the pyrimidinone ring. The most prominent of these is the Biginelli reaction, a multicomponent process that combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. derpharmachemica.comderpharmachemica.com For the synthesis of this compound, the classical Biginelli approach is adapted by using specific precursors. The reaction typically involves the acid-catalyzed condensation of N-methylurea with a 1,3-dicarbonyl compound, such as pentane-2,4-dione, to yield the target pyrimidinone.

The mechanism is thought to begin with the formation of an acyl imine intermediate from the aldehyde and urea, which is then attacked by the enolate of the dicarbonyl compound. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. rsc.orgacs.org While the original Biginelli reaction often yields dihydropyrimidinones, subsequent oxidation or variations in the reaction scheme can lead to the aromatic pyrimidinone ring. The general scheme involves reacting a 1,3-diketone with N-methylurea. rsc.org

Table 1: Precursors for Cyclo-condensation Synthesis

| Precursor Type | Example for this compound | Role in Synthesis |

|---|---|---|

| Urea Derivative | N-Methylurea | Provides N1 and C2 atoms of the pyrimidine (B1678525) ring. |

| 1,3-Dicarbonyl Compound | Pentane-2,4-dione | Provides C4, C5, C6 atoms and the C6-methyl group. |

Nucleophilic Substitution Approaches

Nucleophilic substitution offers an alternative route, typically by modifying a pre-existing pyrimidine ring. This is particularly relevant for introducing the N1-methyl group. The synthesis can start from a precursor like 6-methylpyrimidin-2(1H)-one. This substrate can then undergo N-alkylation. acs.org

The selective alkylation at the N1 position is a common challenge in pyrimidine chemistry, as O-alkylation can be a competing pathway. acs.orgnih.gov The reaction is typically performed using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. rsc.org The choice of base and solvent is critical to direct the substitution to the desired nitrogen atom. For instance, using sodium hydride to deprotonate the pyrimidinone nitrogen creates a more nucleophilic species that can then react with an alkyl halide. youtube.com Solid-phase synthesis techniques have also been developed where a pyrimidine is attached to a resin, followed by N-alkylation and cleavage to yield the final product. nih.gov

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates. ijstr.orgnih.gov This approach reduces waste, saves time, and often simplifies purification. researchgate.netnih.gov The Biginelli reaction is a classic example of a three-component MCR used for pyrimidinone synthesis. derpharmachemica.comijstr.orgresearchgate.net

Modern variations of this reaction aim to improve yields and broaden the scope. For the synthesis of this compound, a one-pot procedure could involve mixing N-methylurea, pentane-2,4-dione, and an appropriate aldehyde equivalent under catalytic conditions to directly form the target molecule. nih.govresearchgate.net Researchers have developed numerous catalytic systems to facilitate these MCRs, enhancing their efficiency and applicability in creating diverse chemical libraries. rsc.orgijstr.org An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols, showcasing the advanced catalytic possibilities in one-pot procedures. organic-chemistry.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidinones (B12756618) to minimize environmental impact. peeref.comrasayanjournal.co.in These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

Key green strategies include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using techniques like grinding ("Grindstone Chemistry") or ball milling, can significantly reduce volatile organic compound (VOC) emissions. researchgate.netrasayanjournal.co.inresearchgate.net

Use of Green Solvents: When a solvent is necessary, environmentally benign options like water, ethanol (B145695), or ionic liquids are preferred over traditional hazardous solvents. researchgate.netmdpi.comhuarenscience.com Magnetized deionized water has also been explored as a green solvent for pyrimidine synthesis. researchgate.net

Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as clay-supported heteropolyacids or magnetic nanoparticles, aligns with green chemistry principles by simplifying catalyst recovery and reuse over multiple cycles. rsc.orgichem.md

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. rsc.orgmdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidinones

| Feature | Conventional Method | Green Method | Source |

|---|---|---|---|

| Solvent | Often uses hazardous organic solvents (e.g., DMF, Chloroform). | Water, ethanol, ionic liquids, or solvent-free conditions. | researchgate.nethuarenscience.com |

| Catalyst | Often uses stoichiometric amounts of strong acids (e.g., HCl). | Recyclable heterogeneous catalysts (e.g., HPA-Clay, Fe3O4 NPs). | rsc.orgichem.md |

| Energy | Conventional heating requiring long reaction times. | Microwave or ultrasound irradiation for rapid heating. | rsc.orgmdpi.com |

| Waste | Produces significant solvent and catalyst waste. | Minimizes waste through atom economy and catalyst recycling. | rasayanjournal.co.inhuarenscience.com |

Chemo- and Regioselectivity in Synthetic Transformations

Controlling selectivity is a critical aspect of synthesizing substituted pyrimidinones like this compound.

Regioselectivity in the initial cyclo-condensation determines the placement of substituents on the pyrimidine ring. The choice of unsymmetrical precursors requires careful control to obtain the desired isomer. For example, the reaction of an N-substituted urea with an unsymmetrical 1,3-diketone can potentially lead to different regioisomers. researchgate.netresearchgate.net

Chemoselectivity is particularly important during modification reactions, such as alkylation. The pyrimidinone ring possesses two primary nucleophilic centers: the ring nitrogens (N1 and N3) and the exocyclic oxygen (O2). Alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), and achieving selectivity is a significant synthetic challenge. acs.orgnih.govacs.org Research has shown that the outcome can be directed by several factors:

Substituents: The electronic nature of substituents on the pyrimidine ring can influence the nucleophilicity of the nitrogen versus the oxygen atoms. acs.org

Reaction Conditions: The choice of solvent, base, and alkylating agent plays a crucial role. For example, direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products. nih.gov

Protecting Groups: Temporarily protecting one of the nitrogen atoms can be an effective strategy to direct alkylation to the other. indexcopernicus.com

A study on 4-(trifluoromethyl)pyrimidin-2(1H)-ones found that the substituent at the 6-position of the ring could selectively direct alkylation to either the N or O position, allowing for the preparation of a single isomer in high yield. acs.org

Catalytic Systems in this compound Synthesis

Catalysis is central to modern synthetic methods for pyrimidinones, offering pathways with higher efficiency, milder conditions, and better yields. A wide array of catalysts has been employed for reactions like the Biginelli condensation and its variations. rsc.orgnih.gov

Lewis and Brønsted Acids: Simple acids like HCl and Lewis acids such as ferric chloride (FeCl3), magnesium bromide (MgBr2), and niobium pentachloride (NbCl5) are effective catalysts for cyclo-condensation reactions. derpharmachemica.comrsc.orgijstr.org

Organocatalysts: Small organic molecules, such as L-proline and p-toluenesulfonic acid (p-TSA), have been used to promote pyrimidinone synthesis, offering a metal-free catalytic alternative. acs.org Vitamin B1 (thiamine) has also been demonstrated as a non-toxic, water-soluble biocatalyst for these transformations. researchgate.net

Metal-Based Catalysts: A variety of metal catalysts, including copper, iron, and iridium complexes, have been developed for pyrimidine synthesis. rsc.orgmdpi.com Copper(II) triflate and other copper salts have proven to be efficient for synthesizing pyrimidinones from propargyl alcohols and amidines. mdpi.com

Nanocatalysts: Heterogeneous catalysts based on nanoparticles, such as iron(III) oxide (Fe3O4) nanoparticles, offer high catalytic activity combined with the major advantage of easy separation from the reaction mixture and potential for recycling. rsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylpyrimidin-2(1H)-one |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one |

| N-Methylurea |

| Pentane-2,4-dione |

| Formaldehyde |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium hydride |

| Ferric chloride (FeCl3) |

| Magnesium bromide (MgBr2) |

| Niobium pentachloride (NbCl5) |

| L-proline |

| p-Toluenesulfonic acid (p-TSA) |

| Vitamin B1 (Thiamine) |

| Copper(II) triflate |

Chemical Reactivity and Mechanistic Investigations of 1,6 Dimethylpyrimidin 2 1h One

Reaction with Nucleophiles and Electrophiles

The 1,6-dimethylpyrimidin-2(1H)-one ring system possesses both nucleophilic and electrophilic centers, allowing for reactions with a diverse range of reagents. The nitrogen atoms and the exocyclic oxygen can act as nucleophilic sites, while the carbonyl carbon and the carbon atoms of the pyrimidine (B1678525) ring can be susceptible to nucleophilic attack, particularly after activation.

Reaction with Electrophiles:

The reaction of 1,4-disubstituted-6-methyl-2(1H)-pyrimidinones with alkyl halides in the presence of a strong base like sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to result in the regioselective alkylation of the C-6 methyl group. While not specifically detailing the 1,6-dimethyl isomer, this suggests that the methyl group at the 6-position of this compound could be deprotonated to form a nucleophilic carbanion, which then reacts with electrophiles.

Furthermore, N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been achieved under various conditions, including phase transfer catalysis and Mitsunobu-type reactions. nih.govresearchgate.net These methodologies suggest that the N1-position of this compound is also a potential site for electrophilic attack, leading to N-alkyated products.

Reaction with Nucleophiles:

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or when quaternized. While specific studies on this compound are limited, related pyrimidine systems undergo nucleophilic aromatic substitution. For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) readily reacts with anilines under microwave conditions to yield 2-anilinopyrimidines. nih.gov This indicates that if the 2-oxo group of this compound were converted to a better leaving group, nucleophilic substitution at the C2-position would be a feasible reaction pathway.

Hydrogen/Deuterium (B1214612) Exchange Dynamics

Hydrogen/deuterium (H/D) exchange studies provide valuable insights into the lability of protons within a molecule and can reveal information about reaction mechanisms and structural dynamics. For pyrimidine derivatives, the rate of H/D exchange is influenced by the electronic properties of the ring and its substituents.

A study on the kinetics of hydrogen-deuterium exchange in various alkyl- and amino-alkyl-pyrimidines has been reported, indicating that such exchanges are observable and their rates can be quantified. iaea.org In a related compound, 1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone, hydrogen-deuterium exchange in the methyl substituents has been observed. researchgate.net This suggests that the methyl protons of this compound are likely to undergo H/D exchange under appropriate conditions, such as in the presence of a deuterated solvent and potentially a catalyst. The kinetics of this exchange would provide information on the acidity of these protons and the stability of the corresponding carbanionic intermediates.

The general principle of H/D exchange involves the reversible abstraction of a proton by a base, followed by deuteration of the resulting anion by a deuterium source. The rate of this process is dependent on the stability of the intermediate anion. For this compound, the methyl groups are potential sites for such exchange.

| Proton Site | Expected Exchange Conditions | Significance of Exchange Rate |

| C6-Methyl | Basic D₂O | Reflects the kinetic acidity of the methyl protons. |

| N1-Methyl | Not typically observed | The C-H bonds of the N-methyl group are generally less acidic. |

| C5-Proton | Potentially under harsh conditions | The C-H bond at the 5-position is generally less prone to exchange. |

This table is a representation of expected H/D exchange behavior based on general principles and data from related compounds.

Photochemical and Thermal Transformations

The photochemical behavior of pyrimidin-2(1H)-ones is an area of active research, with various transformations being reported depending on the substitution pattern and reaction conditions.

Irradiation of 1-aryl-4,6-disubstituted pyrimidin-2(1H)-ones in the presence of amines can lead to a Norrish Type I cleavage of the ArN–CO bond, forming an isocyanate intermediate that is subsequently trapped by the amine. researchgate.net Another photochemical pathway observed for some pyrimidin-2(1H)-ones is an electrocyclization to form 1,3-diazabicyclo[2.2.0]hex-5-en-2-ones. iaea.org Furthermore, intramolecular γ-hydrogen atom abstraction by the excited imino nitrogen has been reported for 1-aryl-4-propyl-6-methylpyrimidin-2(1H)-ones, leading to photoelimination products. iaea.org While these studies were not performed on this compound itself, they highlight the potential photochemical reactivity of the pyrimidinone ring.

Information regarding the specific thermal transformations of this compound is not extensively available in the reviewed literature. However, pyrimidine derivatives, in general, exhibit varying degrees of thermal stability depending on their substituents.

| Transformation Type | Description | Potential Products |

| Photochemical | ||

| Norrish Type I Cleavage | Cleavage of the N1-C2 bond upon irradiation. | Isocyanate intermediate, subsequent adducts. |

| Electrocyclization | Formation of a bicyclic product via a [2+2] cycloaddition. | 1,3-Diazabicyclo[2.2.0]hex-5-en-2-one derivative. |

| Hydrogen Abstraction | Intramolecular hydrogen abstraction by the excited state. | Photoelimination products. |

| Thermal | ||

| Decomposition | Breakdown of the molecule at high temperatures. | Fragmentation products (specifics not detailed). |

This table summarizes potential transformations based on the reactivity of related pyrimidinone systems.

Hydrazinolysis and Ring Cleavage Reactions

One of the most well-documented reactions of this compound is its reaction with hydrazine (B178648), which leads to a ring cleavage and subsequent rearrangement to form a more stable heterocyclic system.

Specifically, the hydrazinolysis of 1,4,6-trimethylpyrimidin-2(1H)-one, a closely related compound, under similar conditions as this compound, results in the formation of 3,5-dimethylpyrazole (B48361) as the sole product. iaea.orgpublish.csiro.au This reaction proceeds through a nucleophilic attack of hydrazine on the pyrimidinone ring, followed by ring opening and subsequent recyclization with the elimination of a urea (B33335) fragment.

The general mechanism is believed to involve the initial attack of a hydrazine molecule at an electrophilic carbon of the pyrimidine ring, likely C4 or C6. This is followed by the cleavage of the N1-C6 or N3-C4 bond, leading to an open-chain intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the formation of the stable pyrazole (B372694) ring, and eliminates a molecule of N-methylurea.

| Reactant | Product(s) | Reaction Conditions | Reference(s) |

| 1,4,6-Trimethylpyrimidin-2(1H)-one | 3,5-Dimethylpyrazole | Hydrazine hydrate | iaea.orgpublish.csiro.au |

| 1-Amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone | 3,5-Dimethylpyrazole, 1-amino-4,6-dimethylpyrimidin-2(1H)-one | Decomposition in water | researchgate.net |

This table presents the products of hydrazinolysis for this compound and a closely related derivative.

Oxidation and Reduction Chemistry

The electrochemical properties of pyrimidines, including their oxidation and reduction potentials, have been a subject of study, as these processes are relevant to their biological activities and potential applications in materials science.

Reduction:

Oxidation:

The electrochemical oxidation of pyrimidine bases often occurs at high positive potentials, making them difficult to study on conventional electrodes. nih.gov The oxidation potentials are sensitive to the substituents on the ring. Studies on 2,6-dimethyl-1,4-dihydropyridine derivatives, which share some structural similarities, have shown that their oxidation peak potentials can be correlated with structural descriptors. mdpi.com This suggests that the oxidation of this compound would likely involve the pyrimidine ring and be influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group.

| Electrochemical Process | Expected Behavior for this compound | Influencing Factors |

| Reduction | Reduction of the C=N and/or C=C bonds. | pH, electrode material, substituents. |

| Oxidation | Oxidation of the pyrimidine ring. | Substituents, solvent, electrode material. |

This table provides a general overview of the expected electrochemical behavior based on studies of related pyrimidine systems.

Synthesis and Characterization of 1,6 Dimethylpyrimidin 2 1h One Derivatives

Functionalization at Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine (B1678525) ring of 1,6-dimethylpyrimidin-2(1H)-one offer key sites for synthetic modification, enabling the introduction of a wide range of substituents that can modulate the molecule's physicochemical properties and biological activity.

Alkylation and arylation are common strategies for functionalizing the ring nitrogen atoms. For instance, palladium- and copper-catalyzed N-arylation reactions have been developed for 2-aminobenzimidazoles, providing a chemoselective method to introduce aryl groups. scispace.com Specifically, palladium-catalyzed methods favor N-arylation of the exocyclic amino group, while copper-catalyzed procedures selectively target the azole nitrogen. scispace.com These complementary methods allow for the controlled, stepwise synthesis of di-arylated derivatives. scispace.com

Nitrogen-centered radicals also provide a pathway for functionalization, often proceeding through 1,5-hydrogen-atom transfer (HAT) processes. nih.gov However, strategies utilizing sulfamate (B1201201) esters and sulfamides can direct these radicals towards less common 1,6-HAT pathways, enabling functionalization at more remote C(sp3)-H bonds. nih.gov

Substitution Reactions on the Pyrimidine Ring

Beyond the nitrogen atoms, the pyrimidine ring itself is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can significantly influence the molecule's interactions with biological targets.

Halogenation: Halogenated pyrimidines are valuable synthetic intermediates for further functionalization through cross-coupling reactions. nih.gov A one-pot method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves the three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by K2S2O8. nih.gov This tandem cyclization/oxidative halogenation is effective in aqueous media and demonstrates good functional group tolerance. nih.gov

Formylation and Acylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic systems. While direct formylation of this compound is not extensively detailed in the provided context, the reactivity of similar pyrimidine systems suggests its potential applicability. Acylation reactions, using acyl chlorides or anhydrides, can also introduce carbonyl functionalities onto the pyrimidine ring or its substituents, providing handles for further derivatization.

Arylation: Palladium-catalyzed C-H arylation, mediated by a ruthenium photoredox catalyst, has been successfully applied to (6-phenylpyridin-2-yl)pyrimidines. researchgate.netrsc.org This method utilizes phenyldiazonium tetrafluoroborate (B81430) as the aryl source and is induced by LED light, aligning with green chemistry principles. researchgate.netrsc.org The reaction demonstrates broad scope with respect to both the pyrimidine substrate and the aryl donor. researchgate.netrsc.org

Formation of Fused Heterocyclic Systems Involving this compound

The fusion of the this compound core with other heterocyclic rings generates novel polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities. derpharmachemica.com

One notable example is the synthesis of pyrimido[1,2-a]benzimidazoles. These compounds can be prepared through a one-pot, three-component reaction of an aldehyde, 2-aminobenzimidazole (B67599), and a suitable third component like malononitrile, often under solvent-free conditions or with catalyst assistance. nih.govrsc.orgrdd.edu.iq The use of α,β-unsaturated aldehydes has also been demonstrated to be an effective route to these fused systems. nih.gov Furthermore, the reaction of 2-aminobenzimidazole with 4-arylidene-2-methyl(phenyl)oxozolin-5-one leads to the formation of pyrimido[1,2-a]benzimidazoles. researchgate.net

The construction of other fused pyrimidine systems, such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines, has also been explored, often involving multi-step synthetic sequences. nih.gov For instance, heating substituted isatoic anhydrides with 6-methylpyrimidine-2,4(1H,3H)-dione can yield 1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones. nih.gov One-pot, three-component reactions are also employed to create fused systems like chromeno[4,3-d]pyrimidine-6-ones and triazolo[1,5-a]pyrimidin-5-ones. osi.lv

Derivatization for Enhanced Specificity in Interactions

The strategic derivatization of the this compound scaffold is crucial for optimizing its interaction with specific biological targets and improving its pharmacological profile. researchgate.netnih.gov Structure-activity relationship (SAR) studies guide the design of new derivatives with enhanced potency and selectivity. rsc.orgmdpi.com

For example, a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound from this series, SKLB0533, demonstrated potent antitumor activity against colorectal carcinoma cell lines and inhibited tumor growth in a xenograft model. nih.gov

The synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. ijper.org SAR studies revealed that a para-fluorophenyl substituent at the 2-position resulted in the most potent and selective inhibition of COX-2. ijper.org

Furthermore, the design of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential dihydrofolate reductase (DHFR) inhibitors highlights the use of rational drug design to target specific enzymes. researchgate.net

Stereochemical Control in Derivative Synthesis

When the synthesis of this compound derivatives generates new stereogenic centers, controlling the stereochemical outcome is critical, as different enantiomers or diastereomers can exhibit vastly different biological activities. youtube.com

Asymmetric synthesis aims to produce a single enantiomer, often employing chiral catalysts, auxiliaries, or reagents. youtube.compsu.edu Computational chemistry plays a significant role in understanding the mechanisms and origins of enantioselectivity in these reactions. psu.edu

For intermolecular [2 + 2] photocycloaddition reactions of 2(1H)-quinolones, a chiral thioxanthone catalyst has been used to induce enantioselectivity under visible light irradiation. nih.gov This method relies on a two-point hydrogen bonding interaction between the substrate and the catalyst to achieve efficient energy transfer and high enantiofacial differentiation. nih.gov While this example does not directly involve this compound, the principles of using chiral catalysts to control stereochemistry are broadly applicable to the synthesis of complex heterocyclic molecules.

Spectroscopic Characterization and Structural Elucidation of 1,6 Dimethylpyrimidin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. emory.edu For 1,6-dimethylpyrimidin-2(1H)-one and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for unambiguous signal assignment. nih.govresearchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The methyl protons at the 1- and 6-positions, as well as the vinyl protons of the pyrimidine (B1678525) ring, each exhibit distinct chemical shifts. For instance, in 2-amino-4,6-dimethylpyrimidine (B23340), the methyl protons appear as a singlet, while the vinyl proton gives rise to its own characteristic signal. chemicalbook.com The exact chemical shifts can be influenced by the solvent used and the presence of any substituents on the pyrimidine ring. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Pyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | - | 2.18 (s, 6H, 2 x CH₃), 6.25 (s, 1H, CH), 6.5 (s, 2H, NH₂) |

Note: The table will be updated as more specific data for this compound becomes available. The data for 2-Amino-4,6-dimethylpyrimidine is provided for illustrative purposes. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon (C2), the methyl carbons, and the carbons of the pyrimidine ring are key identifiers. Substituent effects on the chemical shifts of pyrimidine derivatives have been studied, showing that the positions of signals can be predicted based on the electronic nature of the substituents. mdpi.commdpi.com For example, in 2,2-dimethylpropane, the high symmetry results in only two distinct carbon signals. docbrown.info

Table 2: Representative ¹³C NMR Spectral Data for Pyrimidine and Related Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| Pyrimidine | CDCl₃ | C2: 157.3, C4/C6: 158.5, C5: 121.7 |

Note: The table will be updated as more specific data for this compound becomes available. The data for pyrimidine and 2,2-dimethylpropane are provided for general reference. mdpi.comdocbrown.info

To definitively assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons. columbia.eduhmdb.ca

These 2D NMR techniques provide a comprehensive picture of the molecular connectivity within this compound and its derivatives, leaving no ambiguity in their structural elucidation. harvard.eduyoutube.comuvic.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. cardiff.ac.uk

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring. This band typically appears in the region of 1650-1700 cm⁻¹. Other significant bands include those for C-H stretching of the methyl groups and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring. For instance, in 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a close analogue, the C=O stretch is observed at 1689 cm⁻¹. mdpi.com The IR spectrum of 4-methylpyrimidine (B18481) also shows characteristic bands for the pyrimidine ring. nist.gov

Raman Spectroscopy : Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and assign the vibrational modes in the Raman spectra of pyrimidine derivatives. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the molecular vibrations. chemrxiv.org

Table 3: Characteristic Vibrational Frequencies for Pyrimidine Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1650 - 1700 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch | 1600 - 1690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrimidine derivatives, the UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions. nih.govresearchgate.net

The electronic absorption spectra of pyrimidine derivatives are characterized by one or more absorption bands. nih.gov The position and intensity of these bands are influenced by the specific substitution pattern on the pyrimidine ring and the solvent used. researchgate.net For example, the UV-Vis spectra of some pyrimidine derivatives show a main absorption band in the range of 450-490 nm, which is attributed to a π→π* transition with charge-transfer character. nih.gov

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential stabilization of the ground and excited states of the molecule by the solvent. The study of the solvatochromic behavior of this compound and its derivatives can provide insights into their electronic structure and the nature of their electronic transitions. nih.gov

For some donor-acceptor pyrimidine derivatives, a reversed solvatochromic behavior has been observed, where a hypsochromic (blue) shift occurs with increasing solvent polarity. nih.govnih.gov This behavior can be attributed to factors such as dipole-dipole interactions and hydrogen bonding between the dye and the solvent molecules. mdpi.com The analysis of solvatochromic shifts in different solvents can help in understanding the charge distribution in the ground and excited states of these molecules.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. youtube.com In the study of this compound and its derivatives, mass spectrometry provides crucial data for confirming molecular identity and elucidating fragmentation pathways.

The electron ionization (EI) mass spectrum of a related compound, 2,4-dimethylpyrimidine, shows a molecular formula of C₆H₈N₂ and a molecular weight of 108.1411. nist.gov For this compound (also known as 4,6-dimethyl-2-pyrimidone), the molecular formula is C₆H₈N₂O with a molecular weight of 124.1405. nist.gov The mass spectra of pyrimidine derivatives often show characteristic fragmentation patterns that aid in their identification. researchgate.net

In positive electrospray ionization (ESI) mass spectrometry, compounds like nitazene (B13437292) analogs, which are also heterocyclic compounds, typically show a single-charged protonated molecular ion [M+H]⁺ and sometimes a double-charged ion [M+2H]²⁺ in their MS¹ spectra. nih.gov The subsequent MS² fragmentation, particularly under techniques like electron-activated dissociation (EAD), can reveal characteristic product ions. nih.gov For instance, the fragmentation of some pyrimidinethione derivatives involves the loss of simple functional groups followed by the decomposition of the heterocyclic rings. researchgate.net

The fragmentation of pyrimidine derivatives can be complex and may involve multiple pathways. For example, the mass spectra of some 2-mercaptopyrimidine (B73435) and 2-aminopyrimidine (B69317) derivatives show molecular ion peaks and a series of fragment ions corresponding to the loss of various groups. researchgate.net In some cases, the molecular ion can undergo cleavage and rearrangement processes, leading to a variety of fragment ions. researchgate.net The study of these fragmentation patterns is essential for the structural elucidation of novel pyrimidine derivatives. researchgate.netmdpi.com

For instance, the mass spectrum of a trimethylsilyl (B98337) (TMS) derivative of a related pyranopyrazole compound showed that the fragmentation mechanism involved an alpha cleavage reaction. nist.gov This highlights the importance of derivatization in some cases to obtain characteristic and interpretable mass spectra.

Interactive Data Table: Fragmentation Data for a Related Pyrimidine Derivative

| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment |

| 322 | 100 | [M+2] |

| 320 | --- | [M] |

| 279 | 41.70 | [C₁₂H₉N₂BrO]⁺ |

| 212 | 14.60 | [C₉H₆N₂BrO]⁺ |

| 197 | 25.00 | [C₈H₅N₂BrO]⁺ |

| 117 | 20.80 | [C₇H₅O]⁺ |

| Data derived from a study on 6-(3-bromo-4-methoxyphenyl)-5-cyano-2-aminopyrimidine. researchgate.net |

X-Ray Crystallography for Solid-State Molecular Architecture

The crystal structure of a cocrystal containing 4,6-dimethylpyrimidin-2(1H)-one, urea (B33335), and water reveals a complex three-dimensional framework held together by various hydrogen bonds. nih.gov In another example, the crystal structure of 2-amino-5,6-dimethylpyrimidin-4-one was found to exist in two different tautomeric forms, each exhibiting distinct hydrogen-bonding motifs. nih.govresearchgate.net

The determination of crystal structures allows for a detailed analysis of the geometric parameters of the molecule. For example, in a cocrystal of 2-amino-4,6-dimethylpyrimidine with sorbic acid, the conformation of the sorbic acid molecule was determined from torsion angles. researchgate.net Similarly, the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a related heterocyclic compound, confirmed its covalent structure and revealed an unusual twisted conformation. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces that lead to the formation of a stable, repeating three-dimensional lattice. This self-assembly of molecules into well-defined architectures is a key aspect of supramolecular chemistry. nih.govresearchgate.net

Intermolecular interactions are the forces that hold molecules together in the solid state. Hydrogen bonding and aromatic stacking are two of the most important non-covalent interactions that dictate the supramolecular architecture of organic compounds. researchgate.netujaen.es

In the cocrystal of 4,6-dimethylpyrimidin-2(1H)-one, urea, and water, the crystal structure is stabilized by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, which create a three-dimensional network. nih.gov Similarly, in a cocrystal of 2-amino-4,6-dimethylpyrimidine and sorbic acid, N—H⋯O and O—H⋯N hydrogen bonds link the molecules. researchgate.net The formation of hydrogen-bonded motifs is a common feature in the crystal structures of pyrimidine derivatives and their cocrystals. nih.govresearchgate.netresearchgate.net

Aromatic stacking, also known as π–π stacking, is another significant interaction where the π-electron clouds of adjacent aromatic rings interact. nih.gov In the crystal of 2-amino-4,6-dimethylpyrimidine with sorbic acid, aromatic π–π stacking interactions are observed between parallel pyrimidine rings. researchgate.net The combination of hydrogen bonding and π–π stacking interactions plays a vital role in the formation of stable supramolecular assemblies. researchgate.net

Interactive Data Table: Hydrogen Bond Geometry in a 4,6-Dimethylpyrimidin-2(1H)-one Cocrystal

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1-H1A···O2 | 0.86 | 2.05 | 2.903(3) | 172 |

| N3-H3A···O1W | 0.86 | 2.05 | 2.909(3) | 175 |

| O1W-H1W···N1 | 0.85(4) | 2.00(4) | 2.842(3) | 172(3) |

| O1W-H2W···O2 | 0.85(4) | 2.00(4) | 2.828(3) | 165(3) |

| Data from the cocrystal of 4,6-dimethylpyrimidin-2(1H)-one, urea, and water. nih.gov |

Molecules that can exist in different spatial arrangements due to the rotation around single bonds are known as conformers. The study of these different conformations is called conformational analysis. Tautomerism, on the other hand, involves isomers that readily interconvert, typically through the migration of a proton. nih.gov

For pyrimidine derivatives, keto-enol tautomerism is a common phenomenon. nih.gov For example, 2-amino-5,6-dimethyl-4-hydroxypyrimidine can exist in different tautomeric forms, and the solid-state structure often shows a preference for one form over the other. nih.govresearchgate.net A study on 2-amino-5,6-dimethylpyrimidin-4-one revealed the existence of two tautomeric forms in the solid state, a 1H-keto tautomer and a 3H-keto tautomer, which were characterized by X-ray crystallography. nih.gov The relative stability of different tautomers can be influenced by the surrounding environment and intermolecular interactions within the crystal. rsc.org The study of tautomerism is crucial as the different forms can exhibit different chemical and physical properties. mdpi.com

Computational Chemistry and Theoretical Studies of 1,6 Dimethylpyrimidin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics. For pyrimidine (B1678525) derivatives, DFT calculations provide a foundational understanding of their stability and reactivity.

Geometry optimization is a fundamental computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of 1,6-Dimethylpyrimidin-2(1H)-one can be calculated to achieve this lowest energy conformation. researchgate.net

This analysis reveals the spatial arrangement of the pyrimidine ring and its methyl substituents. The resulting optimized structure is crucial for all subsequent computational studies, as it represents the most probable conformation of the molecule. The energetic landscape provides information on the molecule's stability.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring Core (Note: These are typical values for related structures calculated via DFT and may vary slightly for the specific title compound.)

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.22 Å |

| C-N Bond Length | The length of the carbon-nitrogen single bonds in the ring. | ~1.38 - 1.40 Å |

| C=C Bond Length | The length of the carbon-carbon double bond in the ring. | ~1.36 Å |

| C-N-C Angle | The bond angle within the pyrimidine ring. | ~118° - 122° |

| N-C=O Angle | The bond angle involving the carbonyl group. | ~120° - 124° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comschrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small gap indicates that the molecule is more reactive. wikipedia.org DFT calculations are frequently used to determine the energies of these orbitals. irjweb.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Representative Pyrimidine Derivative (Note: The following values are illustrative, based on DFT calculations of similar heterocyclic compounds.)

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| ΔE (HOMO-LUMO Gap) | Energy Gap (ELUMO - EHOMO) | 4.48 |

| Ionization Potential (I) | -EHOMO | 6.29 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Chemical Hardness (η) | (I - A) / 2 | 2.24 |

The Molecular Electrostatic Potential (ESP) surface, often visualized as a map, is a valuable tool for understanding and predicting how a molecule will interact with other molecules. chemrxiv.orgchemrxiv.org It illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net

For this compound, an ESP map would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are primarily located around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. mdpi.com

Positive Potential (Blue): These electron-poor regions are typically found around the hydrogen atoms, particularly the one attached to the nitrogen (N1) and those on the methyl groups. These sites are prone to nucleophilic attack. mdpi.com

This information is crucial for predicting non-covalent interactions, which are fundamental to molecular recognition and binding with biological targets. chemrxiv.org

Determining the partial charge on each atom in a molecule is essential for understanding its electronic properties and intermolecular interactions. uni-rostock.de While several methods exist, Natural Population Analysis (NPA) is often preferred over the traditional Mulliken analysis because it exhibits greater numerical stability and provides a more chemically intuitive description of electron distribution, especially in ionic compounds. uni-rostock.deresearchgate.net

NPA calculates the "natural atomic charges" based on the occupancy of natural atomic orbitals. wisc.eduuni-rostock.de For this compound, NPA would quantify the charge distribution suggested by the ESP map.

Table 3: Expected Natural Atomic Charges for Key Atoms in this compound (Note: These values are representative, derived from NPA studies on analogous molecules.)

| Atom | Expected Natural Charge (in e) | Chemical Role |

| O (carbonyl) | ~ -0.40 to -0.55 | Strongly electronegative, hydrogen bond acceptor |

| N1 | ~ -0.30 to -0.45 | Electronegative, potential hydrogen bond acceptor/donor site |

| N3 | ~ -0.30 to -0.45 | Electronegative, potential hydrogen bond acceptor |

| C2 (carbonyl) | ~ +0.40 to +0.60 | Electrophilic center |

| C4/C6 | ~ +0.10 to +0.25 | Part of the pyrimidine ring |

| H (on N1) | ~ +0.35 to +0.45 | Acidic proton, hydrogen bond donor |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govrsc.org

An MD simulation of this compound in an aqueous solution could reveal:

Conformational Flexibility: How the pyrimidine ring maintains its structure or undergoes slight puckering.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's carbonyl oxygen and N-H group with surrounding water molecules.

Methyl Group Rotation: The rotational freedom of the two methyl groups attached to the ring.

These simulations provide a more realistic understanding of the molecule's behavior in a biological context, which is crucial for interpreting its interactions with larger macromolecules. nih.govmdpi.com

Molecular Docking Studies with Biological Macromolecules (e.g., DNA, Proteins)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or DNA. mdpi.com This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. f1000research.com Numerous studies have successfully used docking to investigate the interaction of pyrimidine derivatives with various biological targets. nih.govresearchgate.net

Pyrimidine-based compounds have been docked against a wide range of protein targets to explore their potential as inhibitors. For example, derivatives of 1,6-dihydropyrimidine have been studied as potential inhibitors of Protein Tyrosine Phosphatase (PTP1B), a target for anti-diabetic agents. nih.govresearchgate.net Docking studies help to identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. researchgate.net The binding energy, calculated in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a stronger interaction. nih.gov

Table 4: Representative Docking Results of Pyrimidine Derivatives with Protein Targets

| Protein Target | PDB ID | Ligand (Pyrimidine Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Chalcone-pyrimidine hybrid | -7.9 | LYS 33, THR 14, GLU 12 | Hydrogen Bond |

| VAL 63, ILE 10 | Hydrophobic | ||||

| Protein Tyrosine Phosphatase (PTP1B) | 2QBS | Substituted 1,6-dihydropyrimidine | -8.5 to -9.5 | ARG 221, GLN 262, ASP 181 | Hydrogen Bond |

| mPGES-1 | 4BPM | Dihydropyrimidin-2(1H)-one derivative | -9.2 | PHE 44, SER 127 | π-π Stacking, Polar |

The pyrimidine scaffold is also known to interact with DNA. Docking studies can elucidate the mode of this interaction, which typically involves either binding within the major or minor grooves of the DNA helix or intercalating between the base pairs. nih.gov These interactions are often stabilized by electrostatic forces between the ligand and the phosphate backbone of DNA, as well as hydrogen bonds and hydrophobic interactions with the nucleotide bases. nih.gov

Studies on hybrid pyrimidine derivatives have shown that the pyrimidine ring can insert into DNA base pairs, while other parts of the molecule extend into the grooves, leading to a combined binding mode of partial intercalation and groove binding. nih.gov

Table 5: Representative Docking Results of Pyrimidine Derivatives with DNA

| DNA Target | PDB ID | Ligand (Pyrimidine Derivative) | Binding Energy (kcal/mol) | Interacting DNA Bases | Binding Mode |

| B-DNA Dodecamer | 1BNA | Steroidal pyrimidine | -6.2 | DC-9, DG-10 | Intercalation, Electrostatic |

| B-DNA | 1D18 | Dihydrazone pyrimidine | -7.5 | DA-5, DT-6 | Partial Intercalation, Groove Binding |

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of organic molecules. nih.govgithub.io These theoretical calculations can provide valuable insights into the vibrational and electronic properties of this compound, aiding in the interpretation of experimental data.

The process typically begins with the geometry optimization of the molecule's structure to find its most stable conformation. Following this, vibrational frequency analysis is performed to predict the Infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations identify the characteristic vibrational modes of the molecule, such as the stretching and bending of its various bonds (e.g., C=O, C=N, C-C, and C-H). By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved. For pyrimidine and its derivatives, DFT calculations have been shown to reproduce experimental spectra with good accuracy. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be calculated. nih.govacs.org These predictions are highly sensitive to the electronic environment of each atom and are instrumental in confirming the molecular structure. DFT methods have proven reliable in predicting ¹H and ¹³C NMR spectra for a range of organic molecules. nih.gov

Ultraviolet-Visible (UV-Vis) absorption spectra are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific predicted spectroscopic data for this compound is not available in the reviewed literature, the table below illustrates the typical format in which such data would be presented.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| IR Frequencies (cm⁻¹) | |

| C=O stretch | 1680 |

| C=N stretch | 1610 |

| C-H stretch | 3050 |

| ¹H NMR Chemical Shifts (ppm) | |

| N-CH₃ | 3.4 |

| C-CH₃ | 2.3 |

| Ring CH | 6.5, 7.8 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 162 |

| Ring C | 110, 145, 155 |

| CH₃ | 25, 35 |

| UV-Vis λmax (nm) | 280 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Study of Linear and Nonlinear Optical (NLO) Properties

The investigation of linear and nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronic technologies. journaleras.com Computational methods, especially DFT, are frequently used to predict the NLO response of molecules like this compound. journaleras.comresearchgate.netscielo.org.mx

The key parameters that define a molecule's NLO properties are the polarizability (α) and the first-order hyperpolarizability (β). aip.org Polarizability describes the linear response of the molecular electron cloud to an external electric field, while hyperpolarizability describes the nonlinear response. Large values of hyperpolarizability are desirable for NLO materials. sciensage.info

Theoretical calculations of these properties are typically performed using DFT with a suitable functional and basis set. worldscientific.com The calculations involve applying a static electric field to the molecule and determining the resulting change in its dipole moment. From this, the components of the polarizability and hyperpolarizability tensors can be derived. aip.orgaip.org

For organic molecules, a significant NLO response is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. While this compound does not possess strong donor-acceptor groups, the pyrimidinone ring itself has a degree of π-conjugation that would be the focus of such a computational study. The analysis of the HOMO-LUMO energy gap is also crucial, as a smaller gap can be indicative of higher polarizability and a larger NLO response. scielo.org.mx

Although no specific NLO data for this compound has been found, the table below shows how such calculated properties would be presented. For comparison, the values for urea (B33335), a common reference compound in NLO studies, are often cited. journaleras.com

| Optical Property | Calculated Value (Illustrative) |

| Dipole Moment (μ) (Debye) | 4.5 |

| Mean Polarizability (α) (a.u.) | 70 |

| First Hyperpolarizability (β) (a.u.) | 150 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Monte Carlo Simulation Techniques in Chemical Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. wustl.edu In chemistry, MC methods are a powerful tool for studying the statistical mechanics of molecular systems, providing insights into their thermodynamic properties and conformational behavior. nih.govresearchgate.net

Unlike molecular dynamics, which simulates the trajectory of a system over time, MC simulations generate an ensemble of molecular configurations according to a specific statistical distribution (e.g., the Boltzmann distribution for a canonical ensemble). wustl.edu This makes MC particularly well-suited for tasks such as:

Conformational Analysis: For flexible molecules, MC methods can efficiently explore the potential energy surface to identify low-energy conformations and determine the relative populations of different conformers. acs.orgacs.org For a relatively rigid molecule like this compound, this might involve exploring the rotational barriers of the methyl groups.

Solvation Studies: MC simulations can be used to model the behavior of a solute, such as this compound, in a solvent. rutgers.edu By simulating the interactions between the solute and a large number of solvent molecules, one can calculate important thermodynamic properties like the solvation free energy. rutgers.edu This is crucial for understanding the molecule's solubility and its behavior in solution.

Drug Design and Development: In the broader context of medicinal chemistry, MC simulations are applied in drug design to predict binding affinities between a ligand and a protein, and to explore the conformational space of drug candidates. nih.govnih.govresearchgate.net

A typical MC simulation of this compound would involve starting with an initial configuration of the molecule (and any surrounding solvent molecules) and then repeatedly attempting random moves (e.g., translation, rotation, or conformational changes). Each new configuration is then accepted or rejected based on a criterion, such as the Metropolis algorithm, which ensures that the resulting ensemble of configurations is representative of the system at thermal equilibrium. wustl.edu

While the application of these powerful simulation techniques to this compound is theoretically straightforward, no specific studies employing Monte Carlo simulations for this compound were identified in the literature search.

Mechanistic Investigations of Biological Interactions of 1,6 Dimethylpyrimidin 2 1h One Excluding Clinical/safety/dosage

Enzyme Interaction Mechanisms (e.g., Inhibition Kinetics, Active Site Binding)

Direct studies detailing the specific enzyme interaction mechanisms of 1,6-Dimethylpyrimidin-2(1H)-one are not extensively available in the current scientific literature. However, the broader class of pyrimidine (B1678525) and pyrimidinone derivatives has been widely investigated for its enzyme-inhibiting potential. chemimpex.comnih.gov These compounds are known to act as inhibitors for various enzymes, often through competitive or non-competitive mechanisms. nih.gov

For instance, derivatives of dihydropyrimidinones have been identified as inhibitors of Eg5 kinesin, a motor protein crucial for the formation of the mitotic spindle during cell division. While the precise kinetics are not detailed for this compound, related compounds have demonstrated the ability to bind to the active sites of enzymes, thereby modulating their activity. The structural similarity of this compound to the core of these bioactive molecules suggests a potential for similar interactions, though this remains to be experimentally verified.

A study on novel pyrimidinone-containing thiazolidinedione derivatives identified a compound, PMT13, which exhibited significant biological activity and showed better PPARγ transactivation than standard compounds. This suggests that the pyrimidinone core can play a crucial role in the interaction with enzyme and receptor targets.

Receptor Binding and Signal Transduction Modulation

Specific data on the receptor binding profile and signal transduction modulation of this compound is limited. However, research on related pyrimidinone structures provides insights into their potential as receptor ligands. For example, a study on 3,4-dihydropyrimidin-2(1H)-ones identified these compounds as a novel class of potent and selective A2B adenosine (B11128) receptor antagonists. This finding highlights the potential of the pyrimidinone scaffold to interact with G protein-coupled receptors (GPCRs) and modulate their signaling pathways.

The general structure of pyrimidine derivatives allows for various substitutions, which in turn can influence their binding affinity and selectivity for different receptors. The methyl groups at the 1 and 6 positions and the carbonyl group at the 2 position of this compound are key structural features that would dictate its specific receptor interactions. Further research, including binding assays and functional studies, is necessary to elucidate the precise receptor targets and the consequent modulation of signal transduction pathways by this specific compound.

Nucleic Acid (DNA/RNA) Binding Modes and Effects on Structure

Studies on other pyrimidine derivatives have demonstrated various binding modes, including intercalation between base pairs and groove binding. For example, dihydropyrimidinone derivatives have been shown to bind to calf-thymus DNA, with intercalative binding being the dominant mode. These interactions can lead to conformational changes in the DNA structure, potentially blocking transcription and replication.

The planarity of the pyrimidine ring in this compound could facilitate such intercalative binding, while the methyl and carbonyl substituents could engage in hydrogen bonding and van der Waal's interactions within the DNA grooves. The specific nature and consequences of such binding for this compound require further investigation through spectroscopic and molecular modeling studies.

Oxidative Stress Mitigation Mechanisms (e.g., Radical Scavenging, Metal Chelation)

There is evidence to suggest that pyrimidine derivatives, including this compound, possess antioxidant properties. A study on the hydrochloride salt of this compound, 4,6-dimethyl-2-hydroxypyrimidine (B87176) hydrochloride, demonstrated its ability to moderate antioxidative stress in fish. nih.gov The treatment led to a significant decrease in myeloperoxidase activity and nitroblue tetrazolium, indicating a reduction in oxidative stress. nih.gov This suggests that the compound may act as a radical scavenger or modulate endogenous antioxidant systems.

The general mechanisms by which pyrimidine derivatives mitigate oxidative stress include the donation of a hydrogen atom to free radicals, thereby neutralizing them, and the chelation of metal ions that can catalyze oxidative reactions. chemimpex.com The electron-rich nature of the pyrimidine ring can contribute to its radical scavenging capacity.

The related compound, Xymedon (1-(β-oxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine), has also shown hepatoprotective activity, which may be linked to its ability to counteract oxidative damage. researchgate.netresearchgate.net While direct data on the radical scavenging and metal chelation capabilities of this compound are needed, the findings from related compounds suggest that these are plausible mechanisms for its observed antioxidant effects.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

While specific structure-activity relationship (SAR) studies focusing on the biological mechanisms of this compound are not extensively documented, general SAR principles for pyrimidine and pyrimidinone derivatives can provide valuable insights. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.

The pyrimidinone core itself is considered a key pharmacophore. Modifications to this core, such as the introduction of different functional groups, can dramatically alter the biological activity. For example, the synthesis of pyrimidinone derivatives of thiazolidinediones revealed that specific structural features led to potent biological effects. A comprehensive SAR study on a series of analogs of this compound, with variations in the alkyl groups at the 1 and 6 positions and modifications to the pyrimidinone ring, would be instrumental in elucidating the precise structural requirements for its various biological interactions.

Non Medical Applications of 1,6 Dimethylpyrimidin 2 1h One and Its Derivatives

Role in Advanced Material Science and Polymer Chemistry

While specific research on the direct incorporation of 1,6-Dimethylpyrimidin-2(1H)-one into advanced materials and polymers is not extensively documented in the public domain, the broader class of pyrimidine (B1678525) derivatives is recognized for its potential in materials science. nih.gov The pyrimidine core is a key component in various functional materials due to its unique electronic properties and ability to participate in hydrogen bonding. nih.gov For instance, the crystal structure of 4,6-Dimethylpyrimidin-2(1H)-one has been studied in conjunction with urea (B33335) and water, revealing a three-dimensional framework linked by hydrogen bonds, which is a fundamental concept in the design of supramolecular assemblies and crystal engineering. nih.gov

In the realm of polymer chemistry, related pyrimidine structures are utilized. For example, a one-pot synthesis method has been developed for creating a poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene (PPO/PS) alloy in an aqueous medium, although this does not directly involve this compound. rsc.org The exploration of pyrimidine derivatives in polymer science is an ongoing area of research, with the potential for creating novel materials with tailored properties.

Applications in Agricultural Chemistry (e.g., Herbicidal Agents, Fungicides)

Derivatives of pyrimidinone have shown notable utility in the field of agricultural chemistry, particularly as active ingredients in herbicides and fungicides.

Herbicidal Agents: A notable example is the use of a pyrimidine derivative in a formulated herbicide. Foramsulfuron, chemically known as 2-{[(4,6-Dimethoxy-2-pyrimidinyl)carbamoyl]sulfamoyl}-4-formamido-N,N-dimethylbenzamide, is the active ingredient in herbicides used for managing grassy weeds on golf courses and lawns. nih.gov This compound functions by being absorbed through the foliage and inhibiting the production of essential amino acids, which halts cell division and growth in the targeted weeds within hours. nih.gov

Fungicides: The pyrimidine scaffold is a core component of a class of fungicides known as Quinone outside Inhibitors (QoIs). osf.io These fungicides, which include compounds like azoxystrobin (B1666510) and pyraclostrobin, act on the cytochrome bc1 complex at the Qo binding site, disrupting the mitochondrial respiration of fungi. osf.io They are highly effective at preventing spore germination and are recommended for use in the early stages of disease development. osf.io While not all are direct derivatives of this compound, the efficacy of the pyrimidine moiety is well-established. Research into novel pyrimidinone derivatives has also demonstrated their potential as antifungal agents against pathogens like Candida albicans. researchgate.net

| Application Area | Compound/Derivative Class | Mechanism of Action | Primary Use |

| Herbicides | Foramsulfuron | Inhibition of amino acid synthesis | Control of grassy weeds |

| Fungicides | Quinone outside Inhibitors (QoIs) | Inhibition of mitochondrial respiration | Prevention of fungal spore germination |

| Antifungal Agents | Novel Pyrimidinone Derivatives | Not specified | Inhibition of Candida albicans |

Development as Dyes and Pigments

The pyrimidine ring is a versatile component in the synthesis of various dyes. The electron-withdrawing nature of the pyrimidine core makes it a suitable acceptor unit in push-pull chromophores, which are molecules with distinct electron-donating and electron-accepting parts that can exhibit intense colors. researchgate.net

The synthesis of novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine (B1248293) structures has been reported. nih.govnih.gov These dyes are synthesized through a series of reactions, including coupling and condensation, to produce compounds with varied colors. nih.govnih.gov The resulting dyes have been evaluated for their performance on fabrics like cotton and silk, showing a range of hues with good to excellent fastness properties. acs.org

Furthermore, pyrimidine-based azo dyes have been synthesized and investigated for their photophysical properties. nih.gov These synthetic procedures often involve the coupling of a pyrimidine-containing amine with various aromatic compounds to generate a library of dyes with different shades. nih.gov The synthesis of quinoline-based pyrimidine heterocyclic azo dyes has also been explored, leading to novel chemical entities with potential applications in the dye industry. acs.org

Corrosion Inhibition in Industrial Systems

Pyrimidinone derivatives have emerged as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netmdpi.com Their inhibitory action is attributed to the presence of heteroatoms (N, O, S), aromatic rings, and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective film. researchgate.net

The adsorption can be influenced by the inhibitor's structure, the nature of the metal, and the corrosive medium. Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration. researchgate.net

Research on specific pyrimidinone derivatives has demonstrated significant corrosion protection for copper in nitric acid and for carbon steel in acidic solutions. researchgate.net For instance, certain pyrimidine-bichalcophene compounds have been identified as brilliant corrosion inhibitors. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these inhibitors can act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.net

| Derivative Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Pyrimidinone Derivatives | Copper | 1.0 M Nitric Acid | Up to 89.59% | Langmuir |

| Trimethoxyphenylfuran Pyrimidinones (B12756618) | Carbon Steel | Acidic Medium | High | Langmuir |

| Amino-dimethylpyrimidine | Mild Steel | 0.5 M Sulfuric Acid | Up to 87% | Langmuir |

| Pyrimidine-bichalcophenes | Copper | 1 M Nitric Acid | High | Not specified |

Luminescent and Optoelectronic Applications

The pyrimidine core is a key structural motif in the development of materials for luminescent and optoelectronic applications, owing to its π-deficient nature which makes it an effective electron-acceptor. researchgate.net

Luminescent Properties: Pyrimidine derivatives have been extensively studied as luminescent materials. nih.gov Arylpyrimidines, in particular, have been investigated for their use in organic light-emitting diodes (OLEDs). nih.gov By incorporating electron-donating groups, such as triphenylamine (B166846) or carbazole, onto the pyrimidine scaffold, "push-pull" chromophores can be created. researchgate.net These molecules can exhibit significant intramolecular charge transfer (ICT), leading to strong fluorescence. researchgate.net The emission properties of these pyrimidine fluorophores are often sensitive to their environment, showing solvatochromism where the emission color changes with the polarity of the solvent. researchgate.net

Optoelectronic Applications: In the field of optoelectronics, pyrimidine-based compounds are being developed as emitters for OLEDs. researchgate.net A series of green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine-pyrimidine structure have been synthesized. researchgate.net By modifying the substituent on the pyrimidine unit, their emissive characteristics and optoelectronic properties can be finely tuned, leading to OLEDs with high external quantum efficiencies. researchgate.net

Furthermore, the photophysical properties of various substituted pyrimidines are being explored for their potential in creating materials for white-light emission. researchgate.net By controlling the protonation of the pyrimidine ring, which enhances its electron-withdrawing character, the emission color can be modulated, and in some cases, white light can be generated. researchgate.net

| Application | Derivative Type | Key Property | Finding |

| OLEDs | Phenoxazine-pyrimidine TADF emitters | Tunable emissive characteristics | Achieved high external quantum efficiency (~25%) |

| Luminescent Materials | Arylpyrimidines with donor groups | Intramolecular Charge Transfer (ICT) | Strong fluorescence and solvatochromism |

| White-Light Emission | Protonated pyrimidine fluorophores | pH-sensitive fluorescence | Potential for white light generation by controlled protonation |

| Photovoltaics | Chromene-appended pyrimidone | Charge transport properties | Highly emissive in polar aprotic solvents |

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While various methods exist for the synthesis of pyrimidine (B1678525) derivatives, the development of asymmetric routes to produce enantiopure pyrimidinones (B12756618) remains a significant area for growth. mdpi.comyoutube.com Future research should focus on creating stereoselective synthetic pathways to 1,6-Dimethylpyrimidin-2(1H)-one and its derivatives.

One promising approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and then subsequently removed. znaturforsch.com For instance, methods used for the stereoselective synthesis of related heterocyclic systems, such as piperidine (B6355638) derivatives, could be adapted. znaturforsch.com This might involve an "Asymmetric Electrophilic α-Amidoalkylation" reaction, where a chiral alkylaminocarbonyl unit acts as the chiral auxiliary. znaturforsch.com

Another avenue of exploration is the use of chiral catalysts, which can facilitate enantioselective reactions. This approach avoids the need for the attachment and removal of a chiral auxiliary. The development of organocatalysts or transition-metal catalysts that can effectively control the stereochemistry of the cyclization reaction to form the pyrimidinone ring would be a significant breakthrough.

The ability to synthesize specific enantiomers of functionalized this compound derivatives is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. youtube.com

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of the this compound scaffold is essential for its derivatization and the creation of more complex molecules. Future studies should aim to explore novel chemical transformations of this compound.

Key areas for investigation include:

Cyclization Reactions: Investigating the cyclization of derivatives through reactions like the Mannich reaction to form fused bicyclic and polycyclic systems, such as pyrimido[4,5-d]pyrimidines. nih.gov

Hydrazinolysis and Subsequent Cyclizations: The reaction of thioxo-pyrimidinone precursors with hydrazine (B178648) can yield hydrazino derivatives. These intermediates can then be cyclized with reagents like formic acid or chloroacetyl chloride to produce triazolopyrimidinones and pyrimidotriazinones, respectively. nih.gov

Multi-component Reactions: The use of this compound or its precursors in three-component reactions, for example with aldehydes and active methylene (B1212753) compounds, could lead to the efficient one-pot synthesis of highly functionalized pyrimidine derivatives. tandfonline.com The mechanism often involves an initial Knoevenagel condensation followed by a Michael addition. tandfonline.com

Inverse-Demand Diels-Alder Reactions: Exploring the potential of the pyrimidine ring to participate in Diels-Alder reactions, particularly with alkynes, could lead to the formation of novel fused aromatic systems. nih.gov

A deeper understanding of these and other transformation pathways will significantly expand the library of accessible derivatives based on the this compound core.

Design of Next-Generation Functionalized Derivatives

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. mdpi.comnih.govnih.govgsconlinepress.comresearchgate.net Future research should systematically explore the synthesis and biological evaluation of novel functionalized derivatives of this compound. By introducing various substituents at different positions on the pyrimidine ring, it is possible to modulate the compound's physicochemical properties and biological activity. researchgate.net

The design of these next-generation derivatives can be guided by structure-activity relationship (SAR) studies of related pyrimidinone compounds. For example, the introduction of specific aryl groups can lead to promising anticancer activity. nih.gov Similarly, the incorporation of indole (B1671886) moieties has been shown to enhance anti-inflammatory properties in pyrimidine hybrids. mdpi.com

The following table summarizes the types of biological activities observed in various pyrimidine derivatives, providing a roadmap for the design of new functionalized analogs of this compound.

| Biological Activity | Examples of Active Scaffolds/Derivatives | Key Findings | References |